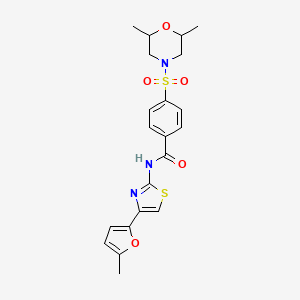
(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone” is a potent and very isoform-selective inhibitor of AKR1C3 . AKR1C3 inhibitors are of interest as potential drugs for leukemia and hormone-related cancers .
Synthesis Analysis
The compound was synthesized by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis
The compound is a result of a series of chemical reactions involving palladium-catalysed coupling and aza-Michael addition . The reactions lead to the formation of a potent and isoform-selective inhibitor of AKR1C3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.69 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One study focused on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare amide derivatives with piperazine. These compounds, including similar structures to (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, were tested for in vitro antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Another study reports the synthesis of derivatives of (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, exploring their in vitro anticancer and antituberculosis activities. Selected compounds demonstrated significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the potential therapeutic applications of such compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
T-Type Calcium Channel Blocker
Research on a novel T-type calcium channel blocker, structurally related to (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, demonstrated promise as a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. A quantification method was developed for determining this compound in rat plasma, showing its potential utility in pain management (Noh et al., 2011).
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
A study on solvent-polarity reconfigurable fluorescent logic gates involved compounds with a structure comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor. These compounds were investigated for their potential applications in probing the microenvironment of cellular membranes and protein interfaces, indicating their relevance in biochemical and medical research (Gauci & Magri, 2022).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Related compounds have been predicted to have acceptable bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties that impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity and anticancer activity , suggesting that this compound may also have potent biological effects at the molecular and cellular level.
Orientations Futures
Propriétés
IUPAC Name |
[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-13-3-1-12(2-4-13)17(23)22-9-7-21(8-10-22)16-6-5-14(19)11-15(16)20/h1-6,11H,7-10,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKOVBNKLJLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

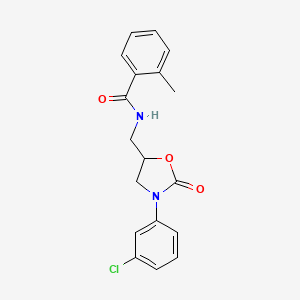
![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)
![N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2383456.png)
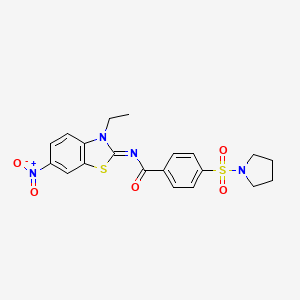
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2383460.png)
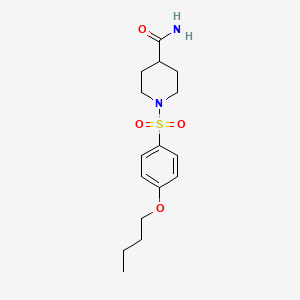
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2383463.png)
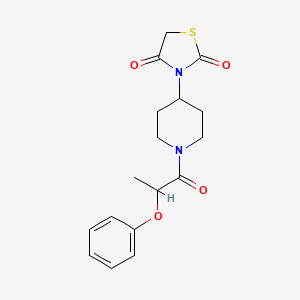
![Diethyl 2-[(3,5-difluoroanilino)methylene]malonate](/img/structure/B2383465.png)
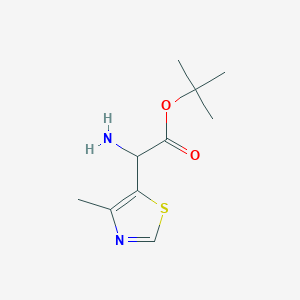
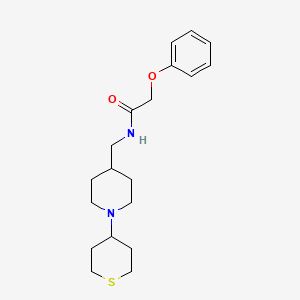
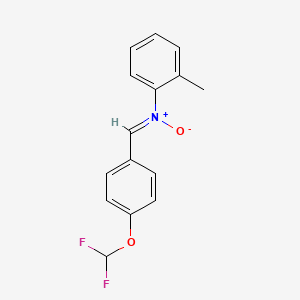
![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)
